molecular formula C18H23N5O2S B5224014 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide

Cat. No.: B5224014
M. Wt: 373.5 g/mol
InChI Key: SAWBVUKBTLGTEM-AWEZNQCLSA-N
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, a pyridine ring, and an azepane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The azepane ring is then incorporated through a reductive amination process. Each step requires specific reagents and conditions, such as the use of strong bases, reducing agents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites. These interactions can influence various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide stands out due to its multi-ring structure, which provides a unique combination of chemical properties.

Properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-2-13-11-26-16(22-13)10-21-17(24)12-6-7-15(20-9-12)23-14-5-3-4-8-19-18(14)25/h6-7,9,11,14H,2-5,8,10H2,1H3,(H,19,25)(H,20,23)(H,21,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWBVUKBTLGTEM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NC3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N[C@H]3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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